molecular formula C13H12N2O5S B13051689 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid

7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid

Cat. No.: B13051689
M. Wt: 308.31 g/mol
InChI Key: ZPXHPHQJXDTIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid (CAS 2177263-77-1) is a sophisticated heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This high-purity compound features a fused thienopyridine core functionalized with a morpholine ring and two carboxylic acid groups, offering versatile reactivity for further derivatization . The morpholine moiety is a prominent pharmacophore in drug design, known to enhance key pharmacokinetic properties. Its balanced lipophilic-hydrophilic profile can improve solubility and bioavailability, which is critical for developing effective therapeutic agents . The presence of two carboxylic acid groups allows for significant molecular modifications, enabling researchers to create a wide array of amides, esters, and other conjugates for structure-activity relationship (SAR) studies . This scaffold is particularly valuable in oncology research. Similar morpholino-thienopyridine derivatives have demonstrated potent biological activity as next-generation PI3K inhibitors, a key pathway in cancer cell proliferation and survival . Furthermore, the thieno[3,2-b]pyridine structure is a recognized privileged scaffold in medicinal chemistry, with documented applications in developing inhibitors for various kinase targets, including VEGFR-2, which plays a central role in tumor angiogenesis . Researchers can leverage this compound as a core intermediate in the synthesis of novel small molecule inhibitors for high-throughput screening and lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

7-morpholin-4-ylthieno[3,2-b]pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C13H12N2O5S/c16-12(17)7-6-21-11-9(15-1-3-20-4-2-15)5-8(13(18)19)14-10(7)11/h5-6H,1-4H2,(H,16,17)(H,18,19)

InChI Key

ZPXHPHQJXDTIKX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=C2SC=C3C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid groups are then introduced via oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be further oxidized to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Cancer Treatment

7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid has been identified as a potent inhibitor of the PI3K signaling pathway, which is crucial in various cancers. Dysregulation of this pathway is commonly observed in tumors, making PI3K a target for therapeutic intervention.

  • Mechanism of Action : The compound selectively inhibits PI3K, which is involved in cell growth and survival pathways. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and prevent tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant anti-cancer activity against various cell lines, including breast and lung cancer cells. These findings suggest that modifications to the thieno[3,2-b]pyridine structure can enhance therapeutic efficacy .

Inhibition of Cancer Stem Cells

Research has shown that compounds similar to this compound can target cancer stem cells (CSCs), which are often resistant to conventional therapies.

  • Study Findings : The compound's ability to inhibit CSCs was highlighted in a study where it was shown to reduce the viability of CSCs derived from breast cancer models . This suggests potential for use in combination therapies aimed at eradicating both bulk tumor cells and CSCs.

Development of Novel Therapeutics

The ongoing research into morpholino-thienopyridine derivatives aims to develop new therapeutic agents with improved selectivity and potency against PI3K and related pathways.

  • Synthesis and Evaluation : Recent studies have focused on synthesizing new derivatives with enhanced biological activity. For instance, modifications to the morpholine moiety have led to compounds with improved water solubility and bioavailability .

Data Table: Comparison of Biological Activities

Compound NameTargetActivityReference
This compoundPI3KInhibitor
SF1126PI3KVascular-targeted inhibitor
LY294002PI3KMultikinase inhibitor

Mechanism of Action

The mechanism of action of 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, including thienopyridine derivatives, pyridine dicarboxylates, and pharmaceutical intermediates. Key comparisons are summarized below:

Structural Analogues of Thienopyridine Dicarboxylates

  • Diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 331819-57-9): Molecular Formula: C₁₄H₁₅NO₅S Molecular Weight: 309.34 g/mol Functional Groups: Ester groups at 2- and 5-positions, methyl at 3-position, and a ketone at 4-position. Properties: The ester groups reduce water solubility compared to carboxylic acids but enhance lipophilicity, making it suitable for organic synthesis intermediates . Contrast: The target compound replaces esters with carboxylic acids, improving coordination capability and aqueous solubility.

Pyridine Dicarboxylic Acids and Derivatives

  • Pyridine-3,5-dicarboxylic Acid (PDC, CAS 499-81-0): Molecular Formula: C₇H₅NO₄ Molecular Weight: 167.12 g/mol Applications: Widely used in metal-organic frameworks (MOFs) (e.g., CAU-10-PDC) due to its rigid geometry and ability to coordinate with lanthanides (e.g., Eu³⁺, Tb³⁺) . Thermal Stability: Lanthanide-PDC complexes exhibit superior thermal stability (up to 300°C) compared to β-diketonate complexes .
  • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Methyl Ester: Molecular Formula: C₁₆H₁₆N₂O₆ Molecular Weight: 332.31 g/mol Role: Intermediate in synthesizing antihypertensive drugs (e.g., lercanidipine). Ester groups are hydrolyzed to active dicarboxylic acids during drug metabolism . Contrast: The morpholino group in the target compound may enhance bioavailability compared to methyl esters.

Coordination Chemistry and MOF Performance

  • CAU-10-PDC Membranes: Structure: Derived from pyridine-3,5-dicarboxylic acid, these MOFs exhibit CO₂/CH₄ selectivity >60 but suffer from structural deformation under CH₄ exposure . Comparison: The thienopyridine core in the target compound could increase rigidity, reducing structural flexibility and improving gas separation performance.
  • Tb₂(pdc)₃(DMF)₃ Complex: Ligand: Pyridine-3,5-dicarboxylate (pdc²⁻). Luminescence: Exhibits intense green emission due to energy transfer from carboxylate ligands to Tb³⁺ ions . Contrast: The sulfur atom in the target compound’s thienopyridine core may quench luminescence but enhance catalytic activity in redox reactions.

Pharmaceutical Derivatives

  • Benidipine Intermediate (Ben-1 Acid): Structure: 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid. Synthesis: Prepared via alkaline hydrolysis of dimethyl esters, highlighting the importance of dicarboxylic acid groups in drug activity . Comparison: The morpholino group in the target compound could serve as a pharmacophore, influencing receptor binding in therapeutic applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid (Target) C₁₃H₁₂N₂O₅S ~320 (estimated) Morpholino, dicarboxylic acids Coordination chemistry, drug design N/A
Pyridine-3,5-dicarboxylic acid C₇H₅NO₄ 167.12 Dicarboxylic acids MOFs, lanthanide complexes
Diethyl thieno[2,3-b]pyridine dicarboxylate C₁₄H₁₅NO₅S 309.34 Esters, ketone Organic synthesis intermediate
Benidipine Intermediate (Ben-1 Acid) C₁₅H₁₄N₂O₆ 318.28 Dicarboxylic acids, nitro group Antihypertensive drug synthesis

Research Findings and Implications

  • Synthetic Routes: The target compound’s morpholino group could be introduced via nucleophilic substitution, similar to methods used for pyridine-3,5-dicarboxylate esters .
  • Coordination Chemistry : The dicarboxylic acid groups enable the formation of stable complexes with transition metals, akin to PDC-based MOFs .
  • Thermal Stability : Expected to exceed 250°C, comparable to lanthanide-PDC complexes, due to strong metal-carboxylate bonds .
  • Biological Activity: The morpholino group may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .

Biological Activity

7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid (CAS No. 2177263-77-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₂O₅S, with a molecular weight of 308.31 g/mol. Its structure features a thieno[3,2-b]pyridine core with two carboxylic acid groups and a morpholine ring, which may contribute to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cancer and other diseases. Specifically, 7-Morpholinothieno[3,2-b]pyridine derivatives have shown potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.

Inhibition of PI3K

A study highlighted the development of small molecule inhibitors targeting the PI3K pathway, emphasizing the significance of structural modifications in enhancing selectivity and potency against various isoforms of PI3K. The structural features of 7-Morpholinothieno[3,2-b]pyridine derivatives suggest they may exhibit similar inhibitory effects on PI3K activity .

Anticancer Activity

Several studies have investigated the anticancer potential of thienopyridine derivatives. For instance, compounds structurally related to 7-Morpholinothieno[3,2-b]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PI3K InhibitionSelective inhibition observed in vitro
Anticancer ActivityCytotoxic effects on cancer cell lines
mTOR InhibitionPotential dual inhibition with PI3K

Case Studies

  • Study on Structural Modifications : Research by Morales et al. (2016) explored various morpholino derivatives as potential PI3K inhibitors. The study found that specific modifications led to enhanced selectivity and potency against the PI3Kα isoform .
  • In Vivo Efficacy : Another study demonstrated that certain derivatives exhibited promising in vivo antitumor efficacy alongside their in vitro activity, suggesting that these compounds could be developed into effective therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.